molecular formula C9H13NO3S B378235 N-(4-methoxyphenyl)ethanesulfonamide

N-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B378235
M. Wt: 215.27g/mol
InChI Key: JCUSJGYOSCIGCV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group attached to an ethanesulfonamide backbone. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to its electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27g/mol

IUPAC Name

N-(4-methoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-4-6-9(13-2)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

JCUSJGYOSCIGCV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

(a) Substituent Variations
  • (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethenesulfonamide (6i) Key Features: Incorporates an ethene linkage and a 2′,4′,6′-trimethoxyphenyl group. The ethene group introduces conjugation, altering electronic properties . Physical Data: Melting point = 176–178°C; yield = 56% .
  • N-(4-Methoxyphenyl)-N-[3-(3-Nitrophenyl)-isoxazolin-5-ylmethyl]-ethanesulfonamide (3n) Key Features: Contains a nitro (-NO₂) group and an isoxazoline ring. Impact: The nitro group increases electrophilicity and reactivity, while the isoxazoline moiety introduces steric bulk and hydrogen-bonding capacity. Physical Data: Melting point = 136–138°C; synthesized via ultrasound-assisted multicomponent reactions .
(b) Backbone Modifications
  • 2-(4-Aminophenyl)-N-Methylethanesulfonamide Key Features: Replaces the methoxy group with an amino (-NH₂) group and introduces an N-methyl substitution.
  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide Key Features: Combines amino and methoxy groups on the phenyl ring with a methanesulfonamide backbone.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Structural Features
N-(4-Methoxyphenyl)ethanesulfonamide Not reported Moderate (methoxy reduces polarity) Base structure with para-methoxy substitution
Compound 6i 176–178 Low (trimethoxy increases lipophilicity) Ethene linkage, trimethoxyphenyl group
Compound 3n 136–138 Moderate (nitro group adds polarity) Nitro substitution, isoxazoline ring
2-(4-Aminophenyl)-N-Methylethanesulfonamide Not reported High (amino group enhances solubility) Amino and N-methyl substitutions

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